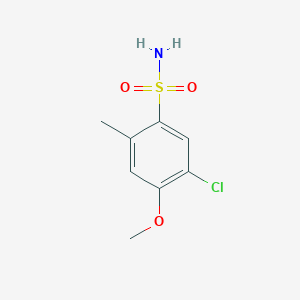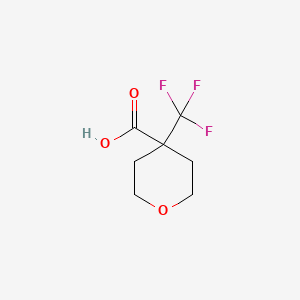
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
Difluoromethyl groups are of considerable interest in diverse fields of science because of their unique physical and chemical properties . They are often used in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
The synthesis of compounds containing the difluoromethyl group often involves the use of difluoromethylation reagents . For example, Difluoromethyl triflate (HCF 2 OTf) is an easy-to-handle, air-stable, and non-ozone-depleting liquid reagent for difluoromethylation .
Molecular Structure Analysis
The molecular structure of difluoromethyl-containing compounds can be influenced by the biological environment . DFT calculations have revealed that the biological environment changes the molecular structure of difluoromethyl-containing compounds only slightly .
Physical and Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level .
Applications De Recherche Scientifique
Application in Phenylethanolamine N-Methyltransferase Inhibition
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline and similar compounds have been explored for their role in inhibiting Phenylethanolamine N-Methyltransferase (PNMT). Fluorination of the methyl group in these compounds affects their pK(a) and affinity for the alpha(2)-adrenoceptor. This aspect is crucial in developing selective PNMT inhibitors. The balance of steric and pK(a) properties in these compounds enhances their selectivity and potency as PNMT inhibitors, demonstrating the potential for therapeutic applications (Grunewald et al., 2006).
Importance in Natural Products and Pharmaceutical Synthesis
Tetrahydroquinolines, including the 7-(Difluoromethyl) variant, are key structural elements in many natural products and have significant commercial applications, particularly in pharmaceutical and agrochemical synthesis. Their role in bioactive alkaloids and antibacterial drugs, like flumequine, underscores their importance in medicinal chemistry (Wang et al., 2009).
Synthesis of Fluorinated Tetrahydroquinolines
Synthesis strategies for creating fluorinated 4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinolines have been developed, highlighting the versatility of the tetrahydroquinoline framework in incorporating fluorinated groups. This has implications for creating compounds with desired pharmacological properties (Méndez & Kouznetsov, 2002).
Role in NF-κB Inhibition and Anticancer Activity
Novel derivatives of 1,2,3,4-tetrahydroquinolines, such as those incorporating difluoromethyl groups, have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity. Their cytotoxicity against various human cancer cell lines has been a subject of study, indicating potential in cancer therapy (Jo et al., 2016).
Utilization in C1-Difluoromethylation of Tetrahydroisoquinolenes
Efficient C1-difluoromethylation techniques using tetrahydroisoquinolenes, closely related to tetrahydroquinolines, have been developed. This process allows access to a variety of C1-difluoro(phenylsulfanyl)methylated tetrahydroisoquinoline adducts, expanding the scope of fluorinated heterocyclic compounds in medicinal chemistry (Punirun et al., 2018).
Safety and Hazards
Orientations Futures
The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods . Future research will likely focus on improving the efficiency and selectivity of these reactions, as well as exploring new applications in pharmaceuticals and materials science .
Propriétés
IUPAC Name |
7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6,10,13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOLXTGHMFUFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)C(F)F)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


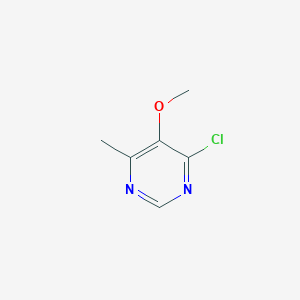
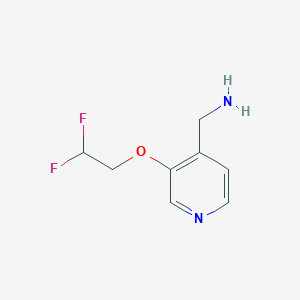
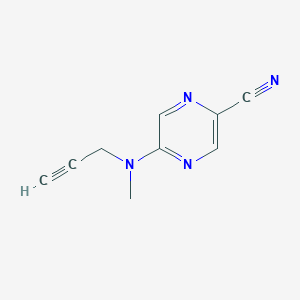
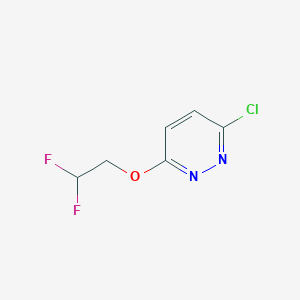
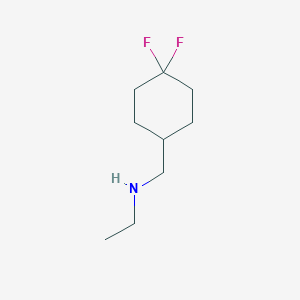
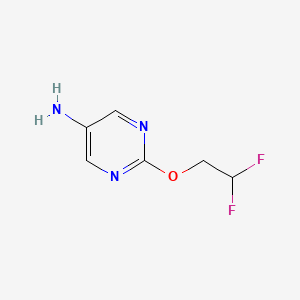
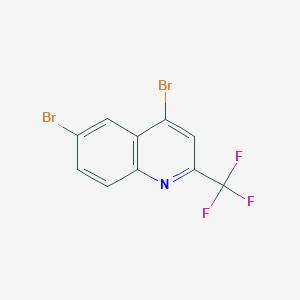
![{1,5-Diazabicyclo[3.2.2]nonan-6-yl}methanamine](/img/structure/B1432584.png)
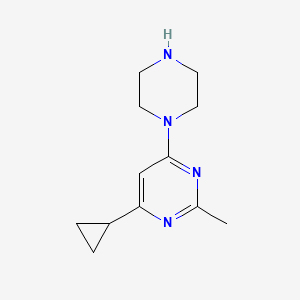

![2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B1432589.png)
